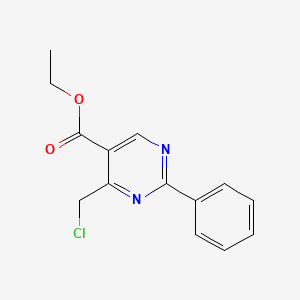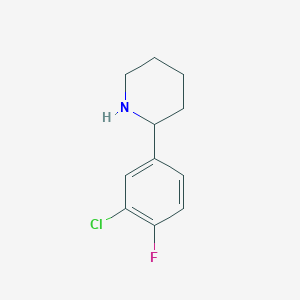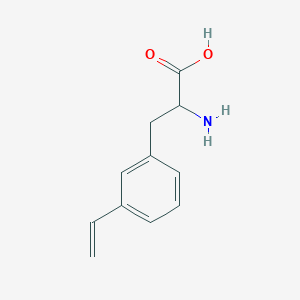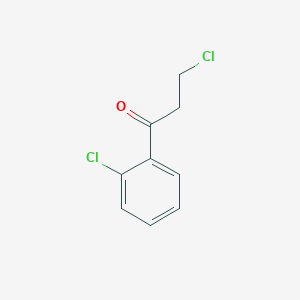
1,3-Bis(3-methacryloxy-2-hydroxypropoxypropyl)tetramethyldisiloxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-BIS(3-METHACRYLOXY-2-HYDROXYPROPOXYPROPYL)TETRAMETHYLDISILOXANE, TECH-95 is an organosiloxane compound with the chemical formula C24H46O9Si2 . It is a difunctional siloxane, meaning it contains two functional groups that can participate in chemical reactions. This compound is commonly used in various industrial and research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1,3-BIS(3-METHACRYLOXY-2-HYDROXYPROPOXYPROPYL)TETRAMETHYLDISILOXANE typically involves the reaction of tetramethyldisiloxane with methacryloxypropyl groups under specific conditions . The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous processing to produce the compound in significant quantities.
Análisis De Reacciones Químicas
1,3-BIS(3-METHACRYLOXY-2-HYDROXYPROPOXYPROPYL)TETRAMETHYLDISILOXANE undergoes various types of chemical reactions, including:
Polymerization: The methacryloxy groups can undergo free radical polymerization to form polymers.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Common reagents used in these reactions include initiators for polymerization (e.g., benzoyl peroxide) and acids or bases for hydrolysis and condensation reactions . The major products formed from these reactions include polymers and siloxane networks.
Aplicaciones Científicas De Investigación
1,3-BIS(3-METHACRYLOXY-2-HYDROXYPROPOXYPROPYL)TETRAMETHYLDISILOXANE has a wide range of scientific research applications, including:
Chemistry: Used as a monomer in the synthesis of silicone-based polymers and copolymers.
Biology: Employed in the development of biocompatible materials for medical devices and implants.
Medicine: Utilized in drug delivery systems and tissue engineering due to its biocompatibility and flexibility.
Industry: Applied in coatings, adhesives, and sealants to enhance durability and performance.
Mecanismo De Acción
The mechanism of action of 1,3-BIS(3-METHACRYLOXY-2-HYDROXYPROPOXYPROPYL)TETRAMETHYLDISILOXANE involves its ability to form cross-linked networks through polymerization and condensation reactions. The methacryloxy groups participate in free radical polymerization, while the siloxane backbone provides flexibility and stability. The molecular targets and pathways involved include the formation of siloxane bonds and the creation of polymeric structures .
Comparación Con Compuestos Similares
Similar compounds to 1,3-BIS(3-METHACRYLOXY-2-HYDROXYPROPOXYPROPYL)TETRAMETHYLDISILOXANE include:
This compound: An isomer with similar properties.
Bis(3-methacryloxyhydroxypropoxypropyl)tetramethyldisiloxane: A related compound with slight variations in structure.
The uniqueness of this compound lies in its specific functional groups and the ability to form highly flexible and durable polymeric networks.
Propiedades
Fórmula molecular |
C24H46O9Si2 |
|---|---|
Peso molecular |
534.8 g/mol |
Nombre IUPAC |
[2-hydroxy-3-[3-[[3-[2-hydroxy-3-(2-methylprop-2-enoyloxy)propoxy]propyl-dimethylsilyl]oxy-dimethylsilyl]propoxy]propyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C24H46O9Si2/c1-19(2)23(27)31-17-21(25)15-29-11-9-13-34(5,6)33-35(7,8)14-10-12-30-16-22(26)18-32-24(28)20(3)4/h21-22,25-26H,1,3,9-18H2,2,4-8H3 |
Clave InChI |
IFPAGIODCZNPQG-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OCC(COCCC[Si](C)(C)O[Si](C)(C)CCCOCC(COC(=O)C(=C)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1aR)-1,1abeta,4,5,7,8,9,9abeta-Octahydro-3-hydroxy-1,1,2,5beta-tetramethyl-7-methylene-6H-cyclopropa[3,4]cyclohept[1,2-e]inden-6-one](/img/structure/B12099844.png)


![tert-butyl(2S)-2-[(benzyloxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B12099863.png)





![Heptanoic acid, 7-[(aminoiminomethyl)amino]-](/img/structure/B12099889.png)

